(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a synthetic organic compound that features a unique structure combining a thiazole ring fused to a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with a thiazolo[3,2-a]benzimidazole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antioxidant due to the presence of the dihydroxybenzylidene group. It can scavenge free radicals and protect cells from oxidative stress.
Medicine
In medicine, preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. It can inhibit certain enzymes and pathways involved in inflammation and cancer progression.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The dihydroxybenzylidene group can form hydrogen bonds and interact with active sites of enzymes, inhibiting their activity. The thiazole and benzimidazole rings can intercalate with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3,4-dihydroxybenzylidene)thiazolidin-4-one
- (2Z)-2-(3,4-dihydroxybenzylidene)benzimidazole
Uniqueness
Compared to similar compounds, (2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structure enhances its stability and allows for more diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H10N2O3S |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H10N2O3S/c19-12-6-5-9(7-13(12)20)8-14-15(21)18-11-4-2-1-3-10(11)17-16(18)22-14/h1-8,19-20H/b14-8- |
InChI Key |
PZIZLKJGPGUSCJ-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)O)O)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C=C4)O)O)S3 |
Origin of Product |
United States |
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